N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PHA-848125, and it belongs to the class of small molecule inhibitors that target cyclin-dependent kinases (CDKs).
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide inhibits the activity of CDKs by binding to the ATP-binding pocket of these enzymes. This binding prevents the phosphorylation of the CDK substrates and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest in cancer cells, which leads to the inhibition of cell proliferation. N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments include its specificity towards CDKs and its potential applications in the field of cancer research. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One of the future directions includes the development of more potent and selective CDK inhibitors that can overcome the limitations of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. Another future direction includes the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide could also be a future direction for research.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves several steps. The first step involves the reaction between 3-chloro-4-methylbenzoyl chloride and 3-methylphthalic anhydride in the presence of a base catalyst, which leads to the formation of 3-chloro-4-methyl-N-(3-methyl-4-oxo-2,3-dihydrophthalazin-1-yl)benzamide. The second step involves the reaction of this intermediate with acetic anhydride in the presence of a base catalyst, which leads to the formation of N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been extensively studied for its potential applications in the field of cancer research. This compound has been shown to inhibit the activity of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(9-15(11)19)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFPLCJKGQASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.